molecular formula C17H13N3O3 B12204753 N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12204753
M. Wt: 307.30 g/mol
InChI Key: KWMIGNZHPIOUIO-UHFFFAOYSA-N
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Description

N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide: is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the condensation of quinoxaline derivatives with appropriate benzodioxine precursors. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production .

Chemical Reactions Analysis

Types of Reactions: N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for therapeutic development .

Medicine: The compound is being investigated for its potential use in cancer therapy. Its ability to inhibit certain kinases involved in cancer cell proliferation makes it a promising candidate for further development .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance .

Mechanism of Action

The mechanism of action of N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound binds to the active site of target enzymes, inhibiting their activity. This inhibition disrupts key pathways involved in disease progression, leading to therapeutic effects. The molecular targets include kinases and other enzymes involved in cell signaling and proliferation .

Comparison with Similar Compounds

  • N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide
  • N-(Imidazolidin-2-ylidene)quinoxalin-6-amine
  • 6H-indolo[2,3-b]quinoxaline derivatives

Uniqueness: N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide stands out due to its unique benzodioxine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoxaline derivatives and contributes to its specific applications in various fields .

Properties

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

N-quinoxalin-6-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C17H13N3O3/c21-17(16-10-22-14-3-1-2-4-15(14)23-16)20-11-5-6-12-13(9-11)19-8-7-18-12/h1-9,16H,10H2,(H,20,21)

InChI Key

KWMIGNZHPIOUIO-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=NC=CN=C4C=C3

Origin of Product

United States

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